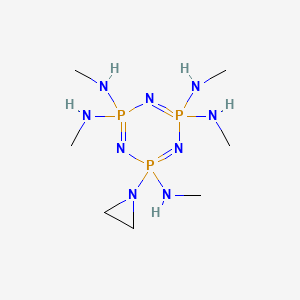
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2-(1-aziridinyl)-2,4,4,6,6-pentakis(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 6234084 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of BRN 6234084 involves several steps, including specific reaction conditions and reagents. The compound can be prepared through a series of organic reactions, often involving the use of catalysts and specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow the principles of organic synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
BRN 6234084 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired reaction pathway and product formation .
Aplicaciones Científicas De Investigación
BRN 6234084 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and studies to understand molecular interactions and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of BRN 6234084 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
BRN 6234084 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a catalyst in certain reactions.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: A chiral organic compound used in the synthesis of pesticides and pharmaceutical intermediates.
Compared to these compounds, BRN 6234084 may offer distinct advantages in terms of reactivity, stability, and application potential, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
89631-71-0 |
|---|---|
Fórmula molecular |
C7H24N9P3 |
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
6-(aziridin-1-yl)-2-N,2-N',4-N,4-N',6-N-pentamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6-pentamine |
InChI |
InChI=1S/C7H24N9P3/c1-8-17(9-2)13-18(10-3,11-4)15-19(12-5,14-17)16-6-7-16/h8-12H,6-7H2,1-5H3 |
Clave InChI |
RZZKSSYMVXKVPS-UHFFFAOYSA-N |
SMILES canónico |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


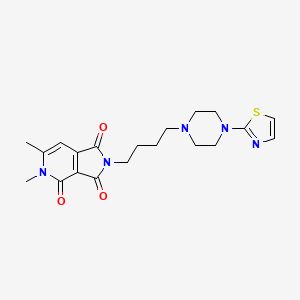
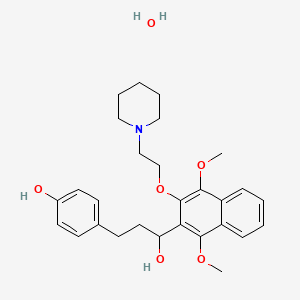
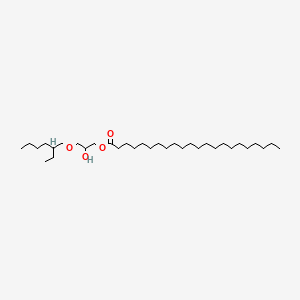
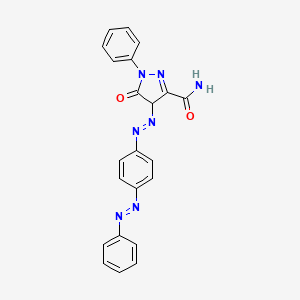

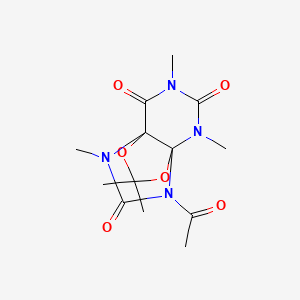
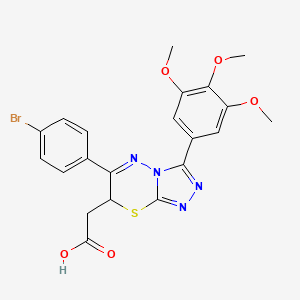
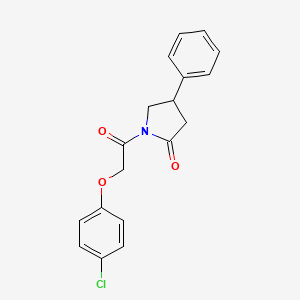
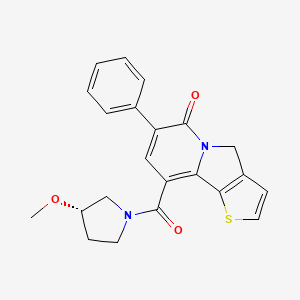
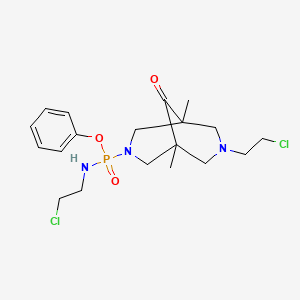

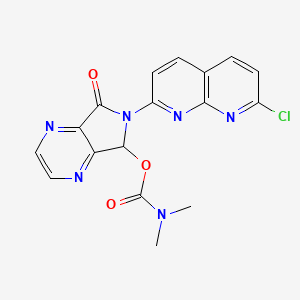
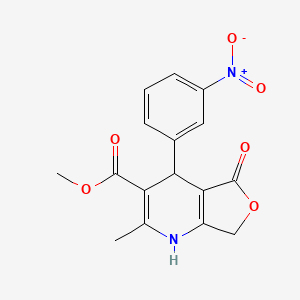
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
